p-(6-Chlorohexyloxy)bromobenzene
Description
p-(6-Chlorohexyloxy)bromobenzene is a halogenated aromatic compound characterized by a bromine atom and a 6-chlorohexyloxy chain substituted at the para positions of a benzene ring. Its molecular structure combines the electronic effects of bromine (an electron-withdrawing group) with the steric and lipophilic contributions of the chlorohexyloxy chain.
Synthesis:
The compound is synthesized via multi-step reactions. As described in , it is derived from 4-hydroxy-α-ethyldesoxybenzoin through sequential alkylation with 1,6-dichlorohexane, amination with dimethylamine, and coupling with p-(2-tetrahydropyranyloxy)bromobenzene using n-butyl-lithium. The final product is a key intermediate in the preparation of triphenylalkene derivatives with anti-oestrogenic properties .
Its role in anti-oestrogenic agents highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C12H16BrClO |
|---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-bromo-4-(6-chlorohexoxy)benzene |
InChI |
InChI=1S/C12H16BrClO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10H2 |
InChI Key |
FPFQPCDNOCKYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares p-(6-Chlorohexyloxy)bromobenzene with structurally related halogenated aromatic compounds:
Key Observations :
- The chlorohexyloxy chain in this compound significantly increases its molecular weight compared to simpler bromoarenes, likely reducing volatility and altering solubility.
- Bromobenzene and chlorobenzene have lower molecular weights and higher volatility, making them suitable as dopants in liquid chromatography (LC) for ionizing nonpolar compounds .
Reactivity and Thermal Stability
Thermal Decomposition :
- Bromobenzene: At 700–900°C, bromobenzene decomposes to form trace bromophenols, bromobenzene diols, and other byproducts. These products are absent at 300°C, indicating thermal degradation pathways activated at higher temperatures .
- This compound : While direct data on its thermal behavior is unavailable, the presence of the chlorohexyloxy group may stabilize the molecule due to increased molecular complexity. However, the alkyl chain could introduce new decomposition pathways, such as C-O bond cleavage or HCl elimination.
Halogen Reactivity :
- In p-bromofluorobenzene, fluorine's strong bond to the aromatic ring allows selective substitution of bromine, enabling fluorophenyl group introductions .
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